molecular formula C11H8ClN B1272048 3-Chloro-5-phenylpyridine CAS No. 292068-12-3

3-Chloro-5-phenylpyridine

Cat. No. B1272048
M. Wt: 189.64 g/mol
InChI Key: FQQRGAUVWHBXDN-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The specific structure of 3-chloro-5-phenylpyridine includes a chlorine atom and a phenyl group attached to the pyridine ring. While the provided abstracts do not directly discuss 3-chloro-5-phenylpyridine, they do provide insights into related compounds and their properties, which can be extrapolated to understand the chemical behavior and applications of 3-chloro-5-phenylpyridine.

Synthesis Analysis

The synthesis of related pyridine compounds often involves halogenation, amination, and other substitution reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which could be a relevant method for synthesizing halogen-substituted pyridines like 3-chloro-5-phenylpyridine . Additionally, the synthesis of complex pyridine derivatives, such as those described in abstracts 2 and 5, typically involves multiple steps including chlorination and aminisation, which may also be applicable to the synthesis of 3-chloro-5-phenylpyridine .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives, as seen in the studies of co-crystals involving 3-chloro-4-hydroxyphenylacetic acid and various pyridine derivatives . The molecular structure of 3-chloro-5-phenylpyridine would likely be analyzed using similar methods to determine its crystallographic parameters and to understand the interactions within its crystal lattice.

Chemical Reactions Analysis

The reactivity of pyridine compounds is influenced by the presence of substituents on the ring. For example, the presence of halogen atoms on the pyridine ring makes it a valuable intermediate for further chemical manipulations, such as the synthesis of pentasubstituted pyridines . The chlorine atom in 3-chloro-5-phenylpyridine would similarly affect its reactivity, making it a potential intermediate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using techniques such as thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These methods help in understanding the stability, intermolecular interactions, and functional groups present in the compounds. The properties of 3-chloro-5-phenylpyridine would likely be influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the phenyl group, affecting its chemical behavior and potential applications.

Relevant Case Studies

While the provided abstracts do not mention case studies involving 3-chloro-5-phenylpyridine, they do discuss the biological activity of related compounds. For instance, certain pyridine derivatives have been evaluated for their potential as multipotent drugs with cholinergic and neuroprotective properties . Similarly, the biological activity of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was investigated, revealing moderate anticancer activity . These studies suggest that 3-chloro-5-phenylpyridine could also be explored for its biological activities in future research.

Scientific Research Applications

Photophysical Properties and Redox Behavior

3-Chloro-5-phenylpyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. This research explores the photophysical properties and redox behavior of these compounds, highlighting their luminescence from 3MLCT levels and the insensitivity of redox and absorption properties to remote substituents on the ligands (Neve et al., 1999).

Herbicidal Activity

Another application of 3-Chloro-5-phenylpyridine derivatives is in the field of herbicidal activity. These compounds, synthesized through Suzuki-type coupling, have shown significant action against broadleaf and grass weed species under pre- and post-emergent conditions, acting by inhibition of protoporphyrinogen-IX-oxidase (Schäfer et al., 2003).

Chemical and Biological Studies

Chemical and biological studies have been conducted on derivatives like dichloro(2-phenylpyridine) gold(III) complex. These studies focus on the synthesis, characterization, and the cytotoxic properties of these complexes, particularly against human leukemia and mouse tumor cell lines (Fan et al., 2003).

Synthesis of Phenylpyridines

Research has also been directed towards the efficient synthesis of phenylpyridines, such as 2-phenyl-3-aminopyridine, using 3-Chloro-5-phenylpyridine as an intermediate. This process involves a cost-effective method leveraging commercially available starting materials (Caron et al., 2001).

Photophysical Behavior of Metal Complexes

The use of 3-Chloro-5-phenylpyridine in the creation of complex metal ligands that exhibit complicated photophysical behavior is another significant area of research. These ligands have been applied in the preparation of rhenium complexes, which demonstrate multiple emission bands and nonlinear relaxation kinetics of excited states (Kisel et al., 2017).

properties

IUPAC Name

3-chloro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRGAUVWHBXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376562
Record name 3-chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-phenylpyridine

CAS RN

292068-12-3
Record name 3-chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Gilchrist - Journal of the Chemical Society, Perkin Transactions 1, 2001 - pubs.rsc.org
… For example, 3-chloro-5-phenylpyridine was formed in 80% yield with phenylacetaldehyde and the salt 211 (R 1 …
Number of citations: 44 pubs.rsc.org
DC Salgueiro - 2023 - search.proquest.com
… Figure 4.6 Catalyst Screen with 3-chloro 5-phenylpyridine[a]................................................... 216 Figure 4.7 Catalyst Screen with methyl 6-chloronicotinate[a] ................................................... …
Number of citations: 0 search.proquest.com

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